molecular formula C20H26N4O6S2 B037735 Basic blue 41 CAS No. 12270-13-2

Basic blue 41

Cat. No. B037735
CAS RN: 12270-13-2
M. Wt: 482.6 g/mol
InChI Key: MHOFGBJTSNWTDT-UHFFFAOYSA-M
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Description

Synthesis Analysis

Basic Blue 41's synthesis involves complex chemical reactions, including the use of catalysts such as TiO2 nanoparticles to assist in the degradation processes. The synthesis often aims at enhancing its color properties and stability for industrial applications. Studies have shown that the sonolysis of Basic Blue 41 in aqueous solutions can be efficiently assisted by nanoTiO2 and H2O2, indicating a significant role of catalytic processes in its degradation and synthesis (Abbasi & Asl, 2008).

Molecular Structure Analysis

The molecular structure of Basic Blue 41 features complex arrangements of nitrogen atoms and aromatic groups, which are responsible for its vibrant coloration. During degradation processes, these groups are converted into various compounds, demonstrating the dye's structural complexity and reactivity (Abbasi & Asl, 2008).

Chemical Reactions and Properties

Basic Blue 41 undergoes various chemical reactions, including photocatalytic degradation and adsorption. The presence of nanoporous materials like silica can significantly enhance the removal of Basic Blue 41 from aqueous solutions, showcasing its reactivity and the potential for environmental remediation techniques (Zarezadeh-Mehrizi & Badiei, 2014).

Physical Properties Analysis

The physical properties of Basic Blue 41, such as its solubility in water and interaction with light, are crucial for its application in dyeing processes. The dye's adsorption characteristics, including kinetics and capacity, have been extensively studied, revealing its high adsorption capacity and the influence of parameters like pH and initial dye concentration on its removal efficiency (Zarezadeh-Mehrizi & Badiei, 2014).

Chemical Properties Analysis

Basic Blue 41's chemical properties, including its reactivity with various substances and its degradation under different conditions, have been the subject of significant research. The dye's interactions with catalysts, such as TiO2 nanoparticles, and its degradation into non-toxic end products under ultrasonic irradiation highlight its complex chemical behavior and the potential for sustainable disposal and treatment methods (Abbasi & Asl, 2008).

Scientific Research Applications

Wastewater Treatment

Basic Blue 41 (BB 41) has been extensively studied for its removal from aqueous solutions, particularly in wastewater treatment. A study by Atar and Olgun (2009) explored the sorption of BB 41 onto boron waste, finding that BB 41 adsorption was well described by the Temkin isotherm and followed pseudo-second-order kinetics, indicating its potential as a low-cost adsorbent in wastewater treatment (Atar & Olgun, 2009). Additionally, Kooli et al. (2015) modified brick waste to enhance its capacity to remove BB 41 from solutions, with the modified brick waste showing improved adsorption capacity (Kooli et al., 2015).

Photocatalytic Degradation

Photocatalytic degradation of BB 41 using various catalysts has been a focus of several studies. Pourahmad, Sohrabnezhad, and Radaee (2010) investigated the degradation of BB 41 using CoS/nanoAlMCM-41 as a catalyst under visible light, revealing the effectiveness of this method (Pourahmad, Sohrabnezhad, & Radaee, 2010). Similarly, Abbasi and Asl (2008) studied the sonochemical degradation of BB 41 assisted by TiO2 nanoparticles and H2O2, showing that this method led to the conversion of nitrogen atoms and aromatic groups in BB 41 to non-toxic end products (Abbasi & Asl, 2008).

Biosorption and Biodegradation

The biosorption and biodegradation of BB 41 have also been explored. Atar, Olgun, and Çolak (2008) conducted thermodynamic, kinetic, and equilibrium studies on the biosorption of BB 41 using Bacillus macerans, finding an adsorption capacity of 89.2 mg/g and confirming the process to be spontaneous and exothermic (Atar, Olgun, & Çolak, 2008).

Dyeing Processes

BB 41 has been used as a dye for blood and bone marrow cells, offering an alternative to conventional panoptic staining mixtures. Kass (1988) highlighted that BB 41 provided clear and well-delineated details of nuclear and cytoplasmic structures in blood and bone marrow cells (Kass, 1988).

Safety And Hazards

When handling Basic Blue 41, it is recommended to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes . Suitable protective clothing should be worn, and non-sparking tools should be used .

Future Directions

Basic Blue 41 has been used in various studies, particularly focusing on its removal from aqueous solutions . These studies suggest potential future directions for research and applications involving this dye.

Relevant Papers The papers retrieved discuss various aspects of Basic Blue 41, including its removal from aqueous solutions and its physical and chemical properties . These papers provide valuable insights into the characteristics and applications of Basic Blue 41.

properties

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4O2S.CH4O4S/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13,24H,4,11-12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOFGBJTSNWTDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051624
Record name C.I. Basic Blue 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Basic blue 41

CAS RN

12270-13-2
Record name Basic Blue 41
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12270-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic blue 41
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Basic Blue 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BASIC BLUE 41
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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